molecular formula C15H12FNO B13428246 Acetamide, N-(5-fluorofluoren-2-YL)- CAS No. 2823-90-7

Acetamide, N-(5-fluorofluoren-2-YL)-

Cat. No.: B13428246
CAS No.: 2823-90-7
M. Wt: 241.26 g/mol
InChI Key: CPFBPSQPYHUDIH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(5-fluoro-9H-fluoren-2-yl)- typically involves the reaction of 5-fluoro-2-aminofluorene with acetic anhydride. The reaction is carried out under reflux conditions, where the mixture is heated to facilitate the formation of the acetamide derivative. The reaction can be represented as follows:

5-fluoro-2-aminofluorene+acetic anhydrideAcetamide, N-(5-fluoro-9H-fluoren-2-yl)-+acetic acid\text{5-fluoro-2-aminofluorene} + \text{acetic anhydride} \rightarrow \text{Acetamide, N-(5-fluoro-9H-fluoren-2-yl)-} + \text{acetic acid} 5-fluoro-2-aminofluorene+acetic anhydride→Acetamide, N-(5-fluoro-9H-fluoren-2-yl)-+acetic acid

Industrial Production Methods

In an industrial setting, the production of Acetamide, N-(5-fluoro-9H-fluoren-2-yl)- may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity through the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(5-fluoro-9H-fluoren-2-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its amine form.

    Substitution: The fluorine atom in the fluorenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Fluorine-substituted derivatives.

Scientific Research Applications

Acetamide, N-(5-fluoro-9H-fluoren-2-yl)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(5-fluoro-9H-fluoren-2-yl)- involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom enhances its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(9H-fluoren-2-yl)-: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    Acetamide, N-(5-chloro-9H-fluoren-2-yl)-: Contains a chlorine atom instead of fluorine, leading to variations in biological activity and chemical behavior.

    Acetamide, N-(5-bromo-9H-fluoren-2-yl)-:

Uniqueness

Acetamide, N-(5-fluoro-9H-fluoren-2-yl)- is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong interactions with molecular targets, making it a valuable compound in research and industrial applications.

Properties

CAS No.

2823-90-7

Molecular Formula

C15H12FNO

Molecular Weight

241.26 g/mol

IUPAC Name

N-(5-fluoro-9H-fluoren-2-yl)acetamide

InChI

InChI=1S/C15H12FNO/c1-9(18)17-12-5-6-13-11(8-12)7-10-3-2-4-14(16)15(10)13/h2-6,8H,7H2,1H3,(H,17,18)

InChI Key

CPFBPSQPYHUDIH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=CC=C3F

Origin of Product

United States

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